Rhein-13C4
Overview
Description
Rhein-13C4 is a labeled analogue of rhein, an anthraquinone derivative found in various medicinal plants such as Rheum rhabarbarum and Aloe barbadensis. This compound is primarily used as an internal standard for the quantification of rhein by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Rhein itself is known for its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhein-13C4 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes into the rhein molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with commercially available rhein.
Isotope Incorporation: Carbon-13 labeled reagents are used to introduce the isotopic labels into specific positions of the rhein molecule.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopic reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rhein-13C4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Rhein-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of rhein.
Biology: Studied for its biological activities, including anticancer, antioxidant, and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and oxidative stress.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
Rhein-13C4 exerts its effects through multiple molecular targets and pathways:
Anticancer: Induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting cell proliferation.
Anti-inflammatory: Suppresses the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6.
Antioxidant: Reduces levels of reactive oxygen species and enhances the activity of antioxidant enzymes
Comparison with Similar Compounds
Rhein: The unlabeled version of Rhein-13C4, known for its similar biological activities.
Diacerein: A prodrug of rhein, used in the treatment of osteoarthritis.
Emodin: Another anthraquinone derivative with similar biological activities.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it an invaluable tool for quantitative analysis in research. Its labeled nature allows for precise tracking and quantification in various analytical applications .
Biological Activity
Rhein-13C4 is a derivative of rhein, a naturally occurring anthraquinone commonly found in various medicinal plants. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by research findings and case studies.
Overview of this compound
This compound, identified by its CAS number 1189928-10-6, is structurally similar to rhein but has distinct isotopic labeling that may influence its biological properties. This compound is primarily studied for its potential therapeutic effects in various diseases, particularly cancer and fibrosis.
1. Anti-Cancer Effects
This compound has shown significant anti-cancer properties in various studies:
- Liver Cancer : Research indicates that this compound induces apoptosis in liver cancer cells by activating the JNK/Jun/Caspase-3 signaling pathway. The IC50 value for HepG2 cells was reported at 77.97 μmol/L, demonstrating its potency in inhibiting cell proliferation .
- Breast Cancer : In breast cancer cell lines (MCF-7), this compound was found to inhibit cell growth by inducing S-phase arrest and promoting apoptosis through the paraptosis pathway. The IC50 values were approximately 86 μmol/L for SK-BR-3 cells and varied for MCF-7 subtypes .
- Lung Cancer : The compound exhibited IC50 values of 24.59 μmol/L in PC-9 cells and 52.88 μmol/L in H460 cells, indicating its effectiveness against lung cancer .
Cancer Type | Cell Line | IC50 Value (μmol/L) | Mechanism of Action |
---|---|---|---|
Liver Cancer | HepG2 | 77.97 | Apoptosis via JNK/Jun/Caspase pathway |
Breast Cancer | SK-BR-3 | 86 | S-phase arrest, apoptosis |
Lung Cancer | PC-9 | 24.59 | Induction of apoptosis |
2. Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators. It has been shown to reduce TNF-alpha and IL-6 levels in various models, suggesting its potential use in treating inflammatory diseases .
3. Antioxidant Activity
The compound enhances the antioxidant capacity by scavenging free radicals and reducing oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). This activity contributes to its protective effects against cellular damage .
Case Study 1: Efficacy in Renal Fibrosis
In a study involving renal interstitial fibrosis induced by unilateral ureteral obstruction, oral administration of this compound at a dose of 150 mg/kg/d significantly ameliorated fibrotic lesions. The treatment reduced α-SMA expression and fibronectin deposition, indicating a protective effect on renal tissues .
Case Study 2: Anti-Cancer Mechanism Elucidation
A detailed investigation into the anti-cancer mechanisms of this compound revealed that it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 in cancer cells. This dual action promotes cell death in malignant tissues while sparing normal cells .
Properties
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-AGPBJXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676132 | |
Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-10-6 | |
Record name | 4,5-Dihydroxy-9,10-dioxo(1,3,4-~13~C_3_)-9,10-dihydroanthracene-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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